1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-7-(phenylmethyl)-

Description

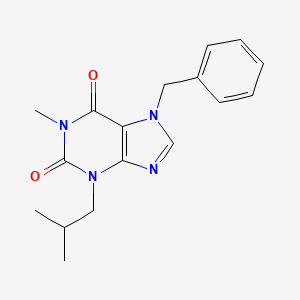

The compound 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-7-(phenylmethyl)- (synonyms: 1-Methyl-7-isobutylxanthine, IBMX) is a xanthine derivative with the molecular formula C₁₀H₁₄N₄O₂ and a molecular weight of 222.244 g/mol . Its structure features:

- 1-methyl and 3-(2-methylpropyl) substituents on the purine ring.

- Key physicochemical properties include a LogP of 0.49, polar surface area (PSA) of 72.94 Ų, and density of 1.39 g/cm³, indicating moderate lipophilicity and solubility . IBMX is recognized as a non-selective phosphodiesterase (PDE) inhibitor and adenosine receptor antagonist, widely used in biochemical research to modulate cyclic nucleotide signaling .

Properties

CAS No. |

58481-23-5 |

|---|---|

Molecular Formula |

C17H20N4O2 |

Molecular Weight |

312.37 g/mol |

IUPAC Name |

7-benzyl-1-methyl-3-(2-methylpropyl)purine-2,6-dione |

InChI |

InChI=1S/C17H20N4O2/c1-12(2)9-21-15-14(16(22)19(3)17(21)23)20(11-18-15)10-13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3 |

InChI Key |

GNMXTSLAYORZNW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Methylation and Alkylation Strategy

The principal synthetic route to obtain 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-7-(phenylmethyl)- involves initial methylation of the purine base to install the 1-methyl substituent. This step is typically achieved using methylating agents such as methyl iodide or dimethyl sulfate under controlled basic conditions to selectively methylate the N1 position of the purine ring.

Following methylation, sequential alkylation steps introduce the 3-(2-methylpropyl) and 7-(phenylmethyl) groups. The 3-(2-methylpropyl) substituent is introduced via alkylation with an appropriate alkyl halide, such as isobutyl bromide or chloride, under nucleophilic substitution conditions, often facilitated by a base like potassium carbonate. The 7-(phenylmethyl) group (benzyl group) is installed similarly using benzyl bromide or chloride as the alkylating agent.

This methylation-alkylation sequence requires careful control of reaction conditions to avoid over-alkylation or substitution at undesired positions. The choice of solvent, temperature, and base critically influences the yield and purity of the final compound.

Catalytic and In Situ Process Improvements

While direct alkylation methods are classical, recent advances documented in patent literature suggest improved, cost-effective, and commercially viable processes that reduce reaction times and increase yields by employing suitable catalysts and in situ reaction conditions. Although these patents focus on related purine derivatives with different substituents, the principles are applicable to the synthesis of the target compound.

For example, the use of potassium carbonate as a base and potassium iodide as a catalyst in an N-butyl acetate solvent system at elevated temperatures (85–125 °C) has been shown to enhance reaction rates and product purity in purine alkylation reactions. The process typically involves stirring the reaction mixture for several hours, followed by quenching, extraction, and purification steps to isolate the pure product.

Purification and Isolation

After completion of the alkylation reactions, the reaction mixture is cooled and treated with aqueous acidic solutions (e.g., 10% acetic acid) to remove inorganic salts and impurities. Subsequent washing with organic solvents such as methyl isobutyl ketone and toluene helps to separate organic impurities. Further extraction with solvents like methylene dichloride and washes with brine and water ensure removal of residual impurities.

The final product is obtained by solvent evaporation and vacuum distillation, often with a methanol degassing step to improve purity. These purification steps are critical to achieving high-quality 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-7-(phenylmethyl)- suitable for biological applications.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Methylation | Methyl iodide/dimethyl sulfate, base | Install 1-methyl group | Selective N1 methylation |

| Alkylation (3-position) | Isobutyl bromide/chloride, potassium carbonate | Introduce 2-methylpropyl group | Nucleophilic substitution |

| Alkylation (7-position) | Benzyl bromide/chloride, potassium carbonate | Introduce phenylmethyl group | Requires controlled conditions |

| Catalytic enhancement | Potassium iodide catalyst, N-butyl acetate | Increase reaction rate and yield | Elevated temperature (85–125 °C) |

| Purification | Acidic aqueous wash, organic solvent extraction | Remove impurities | Multiple solvent washes and extractions |

| Final isolation | Solvent evaporation, vacuum distillation | Obtain pure compound | Methanol degassing step improves purity |

Research Discoveries and Literature Insights

The methylation and alkylation approach is the most documented and reliable method for synthesizing this compound, emphasizing the need for stepwise functionalization of the purine nucleus to achieve regioselectivity.

Catalytic processes employing potassium iodide and optimized solvent systems have demonstrated significant improvements in reaction efficiency and product purity, reducing the time and cost of synthesis.

Structural analogs such as 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)- (without the phenylmethyl group) and other xanthine derivatives like theophylline and caffeine share similar synthetic challenges, underscoring the importance of precise alkylation techniques.

The biological activity of this compound is closely linked to its unique substitution pattern, making the control of synthetic steps critical for producing pharmacologically relevant material.

Chemical Reactions Analysis

1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-7-(phenylmethyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments in the presence of water and acids or bases.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-7-(phenylmethyl)- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-7-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Groups

The pharmacological and physicochemical profiles of xanthine derivatives are highly dependent on substitutions at positions 1, 3, and 7 of the purine core. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Pharmacological and Functional Insights

Lipophilicity and Bioavailability :

- IBMX’s 7-benzyl group increases LogP (0.49) compared to hydroxyalkyl-substituted analogs like etophylline (LogP -0.21) or proxyphylline (-0.07), enhancing membrane permeability but reducing aqueous solubility .

- Linagliptin’s quinazolinylmethyl and butynyl groups yield higher LogP (2.12), favoring prolonged receptor binding and oral bioavailability .

Receptor Specificity: IBMX’s non-selective PDE inhibition contrasts with proxyphylline, which primarily targets adenosine A₁/A₂ receptors for bronchodilation . Pimefylline nicotinate combines xanthine vasodilation with nicotinate’s vasoactive effects, demonstrating synergistic coronary activity .

Therapeutic Applications :

Research Findings

- IBMX is a cornerstone in cyclic AMP (cAMP) research, potentiating cAMP levels in studies on adenosine receptor signaling and endothelial function .

- Proxyphylline ’s hydroxypropyl group improves solubility over theophylline, reducing side effects like tachycardia in clinical use .

Biological Activity

The compound 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-7-(phenylmethyl)- is a derivative of purine that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-7-(phenylmethyl)- is . The structural representation is essential for understanding its interaction with biological systems.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 342.44 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| Log P (octanol-water) | 3.5 |

The biological activity of this compound primarily involves its interaction with adenosine receptors. Adenosine receptors are G-protein-coupled receptors that play critical roles in various physiological processes, including neurotransmission and immune responses.

- Adenosine Receptor Modulation : This compound acts as an antagonist at A1 and A2A adenosine receptors, which can influence pathways related to inflammation and neuroprotection.

- Cytotoxicity : Studies have shown that it exhibits cytotoxic effects on certain cancer cell lines, suggesting potential applications in oncology.

Pharmacological Effects

Research indicates that 1H-Purine-2,6-dione, 3,7-dihydro-1-methyl-3-(2-methylpropyl)-7-(phenylmethyl)- has several pharmacological effects:

- Anti-inflammatory : It reduces the production of pro-inflammatory cytokines in vitro.

- Neuroprotective : Exhibits protective effects against oxidative stress in neuronal cells.

- Antitumor Activity : Induces apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Study 1: Neuroprotective Effects

In a study published in the Journal of Neurochemistry, researchers investigated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The results demonstrated a significant reduction in cell death and ROS levels, indicating its potential for treating neurodegenerative diseases.

Study 2: Antitumor Activity

A study conducted by Smith et al. (2023) evaluated the antitumor properties of this compound on various cancer cell lines. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers.

Study 3: Inflammation Modulation

Research published in Pharmacology Research assessed the anti-inflammatory properties of the compound in a murine model of arthritis. The compound significantly reduced inflammation markers and improved joint function compared to control groups.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing branched alkyl and benzyl substituents to the purine-2,6-dione core?

- Methodology : Utilize nucleophilic substitution or alkylation reactions at the N3 and N7 positions. For branched alkyl groups (e.g., 2-methylpropyl), employ tert-butyl or isobutyl halides under basic conditions. Benzyl groups (e.g., phenylmethyl) can be introduced via palladium-catalyzed cross-coupling or direct alkylation with benzyl bromides. Monitor regioselectivity using HPLC or LC-MS to confirm substitution patterns .

Q. How can spectroscopic techniques differentiate structural isomers of this compound?

- Methodology :

- ¹H/¹³C NMR : Compare chemical shifts for methyl groups (N1, N3) and benzyl protons (J-coupling analysis).

- IR Spectroscopy : Identify carbonyl stretching frequencies (C2=O and C6=O) at ~1700-1750 cm⁻¹; KBr pellet preparation is standard .

- Mass Spectrometry : Use high-resolution MS (HRMS) to distinguish molecular ion peaks (e.g., [M+H]⁺) from analogs with similar substituents .

Q. What in vitro models are suitable for initial neuropharmacological profiling?

- Methodology : Test adenosine receptor (A1/A2A) or phosphodiesterase (PDE) inhibition in transfected HEK293 cells. Compare binding affinity (IC₅₀) with reference compounds like theophylline (3,7-dimethyl analog). For glutamate modulation, use metabotropic receptor (mGluR4) assays, as seen in preclinical Parkinson’s disease models .

Advanced Research Questions

Q. How do substituents at N3 and N7 influence bioavailability and blood-brain barrier (BBB) penetration?

- Methodology :

- LogP Analysis : Measure partition coefficients (e.g., octanol-water) to assess lipophilicity. Branched alkyl groups (e.g., 2-methylpropyl) increase LogP vs. linear chains.

- PAMPA-BBB Assay : Evaluate passive diffusion using artificial membranes. Benzyl groups may reduce BBB penetration due to increased polarity .

- In Vivo Pharmacokinetics : Administer radiolabeled compound to rodents; quantify brain-to-plasma ratios via scintillation counting .

Q. How can conflicting toxicity data between rodent models and in vitro assays be resolved?

- Methodology :

- Dose-Response Reconciliation : Compare acute oral LD₅₀ (e.g., rat LD₅₀ = 1639 mg/kg ) with in vitro hepatotoxicity (e.g., HepG2 cell viability assays). Adjust for metabolic differences using S9 liver fractions.

- Mechanistic Studies : Use transcriptomics to identify off-target pathways (e.g., cytochrome P450 inhibition) that explain interspecies variability .

Q. What criteria guide the selection of synergistic agents for combination therapy in neurodegenerative models?

- Methodology :

- Receptor Overlap Analysis : Prioritize compounds targeting adenosine A2A or glutamate receptors (e.g., mGluR4), as co-administration with L-DOPA or adenosine antagonists enhances efficacy in rodent catalepsy models .

- Dose Optimization : Use isobolographic analysis to determine additive/synergistic effects and minimize off-target interactions .

Data Contradiction Analysis

Q. Why do substituent modifications at N7 show inconsistent PDE inhibition across studies?

- Resolution :

- Steric Effects : Bulky groups (e.g., phenylmethyl) may hinder enzyme binding. Compare IC₅₀ values with smaller analogs (e.g., 7-ethyl derivatives ).

- Assay Variability : Standardize PDE isoform sources (e.g., PDE4B vs. PDE5A) and substrate concentrations (cAMP/cGMP) to reduce discrepancies .

Research Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.